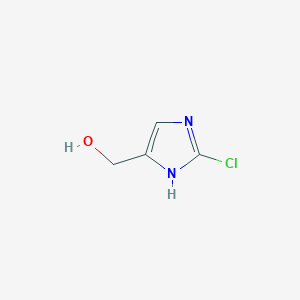

(2-chloro-1H-imidazol-5-yl)methanol

Description

Contextual Significance of Imidazole (B134444) Derivatives in Chemical Research

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties. google.comgoogle.comsigmaaldrich.com Imidazole derivatives are found in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. researchgate.net Their ability to act as both hydrogen bond donors and acceptors, coupled with their coordination capabilities with various metal ions, makes them privileged scaffolds in drug discovery. google.com

The imidazole core is a constituent of numerous approved drugs with a wide range of therapeutic applications, including antifungal, anticancer, and antihypertensive agents. google.comsigmaaldrich.com The continuous exploration of novel imidazole derivatives underscores their importance as building blocks for the development of new therapeutic agents with improved efficacy and selectivity. google.com

Importance of (2-chloro-1H-imidazol-5-yl)methanol as a Scaffold and Precursor

The presence of a chlorine atom on the imidazole ring, as seen in this compound, is of particular note. The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Chlorinated compounds are prevalent among FDA-approved drugs, highlighting the significance of this functional group. uni.lu

The combination of a chloro-substituted imidazole ring and a primary alcohol functionality suggests that this compound could serve as a valuable and versatile building block in organic synthesis. The alcohol group provides a handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. The chloro and hydroxymethyl groups at positions 2 and 5, respectively, offer specific points for regioselective modifications, allowing for the construction of more complex molecular architectures.

While specific research detailing the use of this compound as a scaffold is not extensively documented, the known reactivity of similar chloro-imidazole and hydroxymethyl-imidazole derivatives suggests its potential as a precursor for a variety of bioactive molecules. For instance, related compounds like (2-butyl-5-chloro-1H-imidazol-4-yl)methanol are recognized as impurities in the synthesis of the antihypertensive drug Losartan, indicating the relevance of this structural class in pharmaceutical manufacturing. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYCTEGDGQVTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Historical and Classical Approaches to Imidazolylmethanol Synthesis

The foundational methods for constructing the imidazole (B134444) ring system provide a crucial context for understanding the synthesis of more complex derivatives like (2-chloro-1H-imidazol-5-yl)methanol. One of the most notable classical methods is the Debus-Radziszewski imidazole synthesis , a multi-component reaction first reported in the 19th century. rsc.orgchemsociety.org.ngnih.gov This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). rsc.orgchemsociety.org.ng The versatility of this method allows for the formation of various substituted imidazoles by modifying the starting components. rsc.orggoogle.com

The general mechanism of the Debus-Radziszewski synthesis is understood to proceed in two main stages. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. rsc.orgchemsociety.org.ng This intermediate then condenses with the aldehyde, followed by cyclization and dehydration to yield the final imidazole ring. rsc.orgchemsociety.org.ng While this reaction has been a cornerstone in imidazole synthesis, it can sometimes suffer from low yields and the requirement for harsh reaction conditions. researchgate.net

Advanced Strategies for the Preparation of this compound

More contemporary synthetic routes to this compound often involve multi-step sequences that allow for precise control over the substitution pattern of the imidazole ring. These strategies typically focus on the regioselective introduction of the chloro and hydroxymethyl groups.

Regioselective Chlorination Approaches

The introduction of a chlorine atom at the C2 position of the imidazole ring is a key challenge. The reactivity of the imidazole ring towards electrophilic substitution can make it difficult to achieve monochlorination at the desired position. chemsociety.org.ng

One effective method for the chlorination of imidazoles involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. wikipedia.org The reactivity of NCS can be significantly enhanced by the presence of an acid catalyst, such as hydrochloric acid (HCl). ed.ac.uk This catalytic system facilitates the release of molecular chlorine, which then acts as the active chlorinating species. nih.gov The use of NCS is advantageous as it is a solid, easy-to-handle reagent, and the reaction byproducts are often readily removed. isca.me

Another approach involves the chlorination of an imidazolone (B8795221) precursor. For instance, a 2-substituted 3,5-dihydroimidazol-4-one can be chlorinated with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com This reaction is typically carried out using an excess of the chlorinating agent, which can also serve as the solvent, at elevated temperatures. The resulting chlorinated intermediate can then be aromatized to yield the 2-chloroimidazole derivative. google.com

| Reagent System | Description | Advantages |

| N-Chlorosuccinimide (NCS) / HCl | NCS is activated by the acid catalyst to generate a more potent chlorinating species. | Solid, easy-to-handle reagent; reaction can be accelerated. |

| Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Used to chlorinate imidazolone precursors. | Can also act as a solvent; effective for certain substrates. |

Reduction of Aldehyde Precursors

A common and efficient strategy to introduce the hydroxymethyl group at the C5 position is through the reduction of the corresponding aldehyde, 2-chloro-1H-imidazole-5-carbaldehyde. This transformation is typically achieved using a mild and selective reducing agent to avoid unwanted side reactions.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose. It is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups such as esters or amides under standard conditions. The reduction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at or below room temperature. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source protonates the resulting alkoxide to yield the primary alcohol.

Catalytic hydrogenation is another viable method. For example, the reduction of 2-butyl-4-chloro-5-formylimidazole (B193128) to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol has been accomplished using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

| Reducing Agent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temperature | Highly selective for aldehydes and ketones. |

| H₂ / Pd/C | Pressurized hydrogen, suitable solvent | Effective for catalytic hydrogenation. |

Multi-Component Reactions and One-Pot Syntheses

The principles of multi-component reactions (MCRs), exemplified by the classical Debus-Radziszewski synthesis, are central to modern synthetic strategies aiming for efficiency and atom economy. rsc.org While a direct one-pot synthesis of this compound from simple starting materials is not prominently described in the literature, the construction of the substituted imidazole core can be envisioned through such a process.

For example, a multi-component reaction could potentially assemble a 2-unsubstituted-5-hydroxymethylimidazole derivative. This intermediate could then undergo a subsequent regioselective chlorination at the C2 position in a one-pot or sequential manner. The development of such a streamlined process would be highly desirable from both an economic and environmental perspective. One-pot syntheses of various substituted imidazoles have been reported using a range of catalysts and reaction conditions, highlighting the feasibility of this approach for generating molecular diversity.

Scalability and Green Chemistry Considerations in Synthesis

The large-scale production of this compound necessitates the consideration of process scalability and adherence to the principles of green chemistry. Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste, reduce the use of hazardous substances, and are energy-efficient. wikipedia.org

For the synthesis of imidazoles, several green chemistry approaches have been explored. These include the use of alternative energy sources such as microwave irradiation and ultrasonic irradiation . google.comwikipedia.org These techniques can often lead to significantly reduced reaction times, increased yields, and enhanced product selectivity. wikipedia.org

The choice of solvents and catalysts is also a critical aspect of green synthesis. The use of water as a solvent, where feasible, is highly encouraged due to its non-toxic and environmentally benign nature. Furthermore, the development of recyclable catalysts, such as solid-supported catalysts, can significantly improve the sustainability of a synthetic process. rsc.org

In the context of synthesizing this compound, applying these principles could involve:

Optimizing the chlorination step to use a stoichiometric amount of a less hazardous chlorinating agent and a recyclable catalyst.

Performing the reduction of the aldehyde precursor using catalytic hydrogenation, which generates water as the only byproduct, or using a recyclable reducing agent.

Developing a one-pot or telescopic synthesis to minimize intermediate isolation and purification steps, thereby reducing solvent and energy consumption.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformations

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group at the C-5 position of the imidazole (B134444) ring is a primary alcohol, and as such, it undergoes typical reactions of alcohols, including oxidation, nucleophilic substitution, etherification, and esterification.

Oxidation Reactions to Carbaldehyde and Carboxylic Acid Derivatives

The primary alcohol of (2-chloro-1H-imidazol-5-yl)methanol can be selectively oxidized to either the corresponding carbaldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of 2-chloro-1H-imidazole-5-carbaldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. The resulting aldehyde is a key intermediate for various subsequent reactions, including reductive amination and Wittig-type reactions.

For the oxidation to 2-chloro-1H-imidazole-5-carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). These reactions often require more forcing conditions, such as elevated temperatures. The resulting carboxylic acid provides a handle for amide bond formation and other derivatizations.

Table 1: Oxidation Reactions of Imidazole Methanols

| Starting Material Analogue | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| (1-Methyl-1H-imidazol-2-yl)methanol | Activated MnO₂ | 1-Methyl-1H-imidazole-2-carbaldehyde | jst.go.jp |

| (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | MnO₂ | 2-Butyl-4-chloro-5-formylimidazole (B193128) | chemicalbook.comchemicalbook.com |

| Imidazole-4-methanol | Jones Reagent | Imidazole-4-carboxylic acid | - |

Nucleophilic Substitution Reactions and Derivatization

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate or a halide. This is commonly achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. Alternatively, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide.

Once activated, the resulting electrophilic carbon is susceptible to attack by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups. For instance, reaction with sodium azide (B81097) (NaN₃) yields an azidomethyl derivative, which can be further reduced to an aminomethyl group. Similarly, reaction with cyanide salts can introduce a cyanomethyl group, a precursor to carboxylic acids and amines.

Etherification and Esterification Chemistry

The hydroxymethyl group readily undergoes etherification reactions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, is a common method to form ether derivatives. Acid-catalyzed condensation with another alcohol is also a viable, though less common, route.

Esterification is another key transformation. The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a catalyst or a base, yields the corresponding esters. jst.go.jp These ester derivatives can serve as prodrugs or as intermediates for further synthetic manipulations.

Reactivity of the Chloro Substituent

The chloro group at the C-2 position of the imidazole ring is attached to an sp²-hybridized carbon and is generally unreactive towards simple nucleophilic substitution under standard conditions. However, its reactivity can be harnessed through nucleophilic aromatic substitution under specific conditions and, more importantly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Imidazole Ring

Nucleophilic aromatic substitution (SNAᵣ) on electron-rich heterocyclic systems like imidazole is challenging. However, the presence of the two nitrogen atoms in the ring does withdraw some electron density, making the C-2 position susceptible to attack by strong nucleophiles. youtube.comyoutube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. nih.govpressbooks.pub Subsequent elimination of the chloride ion restores the aromaticity of the ring.

For these reactions to proceed, often harsh conditions such as high temperatures and the use of very strong nucleophiles (e.g., alkoxides, thiolates, or amines) are necessary. The reactivity can be enhanced by N-alkylation or quaternization of the imidazole ring, which increases its electron deficiency. beilstein-journals.org

Cross-Coupling Reactions and Organometallic Chemistry

The chloro substituent at the C-2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been extensively developed. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloroimidazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. fishersci.co.ukorganic-chemistry.orglibretexts.orgnih.govnih.gov This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups at the C-2 position. A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-chloroimidazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. It is a highly efficient method for the synthesis of 2-alkynylimidazoles.

Heck-Mizoroki Coupling: The Heck reaction allows for the arylation or vinylation of the C-2 position by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgwikipedia.orgyoutube.commdpi.com This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted imidazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the 2-chloroimidazole with a wide variety of primary and secondary amines to yield 2-aminoimidazole derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.nettcichemicals.com This reaction is often favored over classical nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.

Table 2: Cross-Coupling Reactions of 2-Chloro-Heterocycles

| Coupling Reaction | Catalyst/Ligand System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Boronic Acids/Esters | 2-Aryl/Alkyl/Vinyl Imidazoles | fishersci.co.uklibretexts.org |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal Alkynes | 2-Alkynyl Imidazoles | wikipedia.orgorganic-chemistry.org |

| Heck-Mizoroki | Pd(OAc)₂/P(o-tol)₃ | Alkenes | 2-Vinyl Imidazoles | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP, XPhos | Amines | 2-Amino Imidazoles | wikipedia.orgorganic-chemistry.org |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet, integrating to two protons, in the region of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The proton on the imidazole (B134444) nitrogen (N-H) is also expected to be a broad singlet, typically found further downfield.

For a closely related compound, (2-phenyl-1H-imidazol-4(5)-yl)methanol, the methylene protons of the hydroxymethyl group appear as a singlet at δ 4.43 ppm in DMSO-d₆. mdpi.com This provides a reasonable estimate for the expected chemical shift of the methylene protons in (2-chloro-1H-imidazol-5-yl)methanol.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H4 (imidazole ring) | 7.0 - 7.5 | Singlet | 1H |

| -CH₂OH | 4.5 - 5.0 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| N-H | Variable (downfield) | Broad Singlet | 1H |

Note: This table represents expected values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected for the imidazole ring carbons and one for the hydroxymethyl carbon. The carbon atom bonded to the chlorine atom (C2) would be significantly influenced by the halogen's electronegativity and is expected to appear in the range of δ 140-150 ppm. The C5 carbon, attached to the hydroxymethyl group, would likely resonate around δ 130-140 ppm, while the C4 carbon would be expected at approximately δ 115-125 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the more upfield region of the spectrum, typically around δ 55-65 ppm.

In a study of 2-substituted benzimidazoles, the C2 carbon chemical shifts are significantly shifted to higher frequencies compared to the unsubstituted benzimidazole (B57391). mdpi.com A similar trend would be anticipated for 2-chloroimidazoles.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the connectivity. An HSQC experiment would show a correlation between the C4 carbon and its directly attached proton. An HMBC experiment would reveal long-range couplings, for instance, between the methylene protons and the C5 and C4 carbons of the imidazole ring, confirming the placement of the hydroxymethyl group.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 140 - 150 |

| C5 | 130 - 140 |

| C4 | 115 - 125 |

| -CH₂OH | 55 - 65 |

Note: This table represents expected values and may vary based on experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the imidazole ring. The C-H stretching of the imidazole ring would likely appear around 3100-3150 cm⁻¹.

The C=N and C=C stretching vibrations of the imidazole ring are expected to produce absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed in the range of 1000-1050 cm⁻¹. The C-Cl stretching vibration typically appears in the region of 600-800 cm⁻¹, which can help confirm the presence of the chlorine atom. For (2-phenyl-1H-imidazol-4(5)-yl)-methanol, characteristic IR peaks were observed at 3153 cm⁻¹ (N-H), 3041 cm⁻¹ (O-H), and 1578–1538 cm⁻¹ (C=N). mdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (imidazole) | 3200 - 3500 (broad) |

| C-H Stretch (imidazole) | 3100 - 3150 |

| C=N, C=C Stretch (imidazole) | 1450 - 1600 |

| C-O Stretch (primary alcohol) | 1000 - 1050 |

| C-Cl Stretch | 600 - 800 |

Note: This table represents expected absorption ranges.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental formula. The monoisotopic mass of C₄H₅ClN₂O is 132.0141. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH), a molecule of water (H₂O), or a chloromethyl radical (•CH₂Cl). The fragmentation pattern provides valuable information for confirming the structure of the compound. For the related compound (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, predicted mass spectrometry data shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 132/134 | Molecular ion with ³⁵Cl/³⁷Cl isotopes |

| [M-OH]⁺ | 115/117 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 114/116 | Loss of water |

Note: This table represents potential major fragments and their expected mass-to-charge ratios.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound (C₄H₅ClN₂O), the theoretical elemental composition would be:

Theoretical Elemental Composition of C₄H₅ClN₂O

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 36.25 |

| Hydrogen (H) | 3.80 |

| Chlorine (Cl) | 26.75 |

| Nitrogen (N) | 21.13 |

Experimental results from an elemental analyzer that closely match these theoretical values would provide strong evidence for the compound's stoichiometric formula.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure

For instance, studies on other chloro-substituted imidazoles often employ methods like Hartree-Fock (HF) or more advanced post-HF methods to determine electronic properties. These calculations would likely reveal the influence of the electron-withdrawing chlorine atom and the hydroxymethyl group on the imidazole (B134444) ring's electron density. The chlorine atom is expected to lower the energy of the molecular orbitals, while the hydroxymethyl group, depending on its conformation, could act as a weak electron-donating or -withdrawing group.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, vibrational frequencies, and various reactivity descriptors. For (2-chloro-1H-imidazol-5-yl)methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide a detailed understanding of its structural and chemical properties. ppor.azresearchgate.net

Molecular Geometry: DFT optimization would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformation. The geometry of the imidazole ring would be largely planar, with the substituents' positions optimized to minimize steric hindrance.

Reactivity Predictions: DFT is instrumental in calculating global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine, DFT calculations were performed to investigate its electronic structure and reactivity. ppor.az Similar calculations for this compound would be highly informative.

A hypothetical table of calculated reactivity descriptors for this compound, based on typical values for similar compounds, is presented below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.2 | Indicates electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 5.3 | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Softness (S) | 0.38 | Reciprocal of hardness |

These parameters are crucial for predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

Conformational Analysis and Energy Landscapes

The presence of the hydroxymethyl group introduces rotational freedom, leading to different possible conformations for this compound. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvent molecules and other solutes. nih.govmdpi.com An MD simulation of this compound in an aqueous solution would reveal details about its hydration shell and the stability of intermolecular hydrogen bonds. nih.gov

The imidazole ring, with its nitrogen atoms, and the hydroxymethyl group are capable of forming hydrogen bonds with water molecules. nih.gov MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and the radial distribution functions of water molecules around the solute. Such simulations have been performed for other imidazole derivatives to understand their behavior in biological systems. researchgate.net For example, MD simulations have been used to study the interaction of imidazole with glucose in an aqueous environment, highlighting the formation of weak stacking interactions and hydrogen bonds. nih.gov

In Silico Modeling for Chemical Interactions (e.g., ligand-protein docking with target molecules)

In silico modeling, particularly molecular docking, is a powerful tool to predict the binding orientation and affinity of a small molecule to a protein target. jchr.org Given that many imidazole derivatives exhibit biological activity, it is plausible to investigate the potential interactions of this compound with various enzymes or receptors. nih.govresearchgate.net

A typical docking study would involve:

Selection of a protein target: Based on the activities of similar molecules, a relevant protein would be chosen.

Preparation of the ligand and protein structures: The 3D structure of this compound would be generated and optimized, and the protein structure would be obtained from a database like the Protein Data Bank (PDB).

Docking simulation: A docking algorithm would be used to predict the most favorable binding poses of the ligand within the protein's active site.

Analysis of interactions: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, a study on other imidazole derivatives investigated their docking with sirtuin proteins, revealing important binding interactions. frontiersin.org Another study focused on the docking of imidazole derivatives to the MAP kinase-activated protein kinase 2 (MAPKAP-2) inhibitor. jchr.org

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value | Details |

| Binding Affinity | -7.2 kcal/mol | Predicted free energy of binding |

| Hydrogen Bonds | 3 | With residues ASP168, LYS67, GLU88 |

| Hydrophobic Interactions | 4 | With residues VAL54, ILE102, LEU150 |

| Key Interacting Residues | ASP168, LYS67 | Forming critical hydrogen bonds for binding |

These in silico studies are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Applications in Advanced Chemical Synthesis and Research

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

The reactivity of (2-chloro-1H-imidazol-5-yl)methanol, stemming from its chloro and hydroxymethyl functional groups, makes it a versatile precursor in the synthesis of various heterocyclic compounds. researchgate.net The imidazole (B134444) core itself is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize this core at multiple positions is of great interest to synthetic chemists. jopir.inchemijournal.comajrconline.org

Precursor for Complex Imidazole-Containing Compounds

This compound serves as a foundational element for the construction of more elaborate imidazole-based structures. The chloro group can be substituted through various nucleophilic substitution reactions, while the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This dual reactivity allows for the stepwise or simultaneous introduction of different functionalities, leading to the synthesis of a wide range of substituted imidazoles. For instance, the related 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde is a key intermediate in the synthesis of peptidomimetics. nih.govresearchgate.net The preparation of this aldehyde often starts from a simpler imidazole derivative, highlighting the foundational role of such scaffolds. google.com

A general synthetic strategy involves the protection of the imidazole nitrogen, followed by modification of the side chains. For example, the protection of the imidazole ring with a tetrahydropyranyl (THP) group allows for regioselective lithiation at the C-5 position, enabling the introduction of various electrophiles. researchgate.net This approach, while demonstrated on a protected imidazole, showcases a synthetic route that could be adapted for this compound to generate a library of derivatives.

Building Block for Multifunctional Molecules

The presence of both a reactive chlorine atom and a versatile hydroxymethyl group makes this compound an ideal building block for multifunctional molecules. These molecules can be designed to interact with multiple biological targets or to possess a combination of desired physicochemical properties. The imidazole ring can act as a scaffold, with the chloro and hydroxymethyl groups serving as handles for the attachment of different pharmacophores or functional groups. This approach is central to the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a hybrid with improved affinity, selectivity, or a broader spectrum of activity. The synthesis of complex molecules often involves the coupling of different building blocks, and this compound provides a readily available and reactive component for such convergent synthetic strategies.

Contributions to Medicinal Chemistry Research (Pre-clinical Focus)

The imidazole scaffold is a common feature in many biologically active compounds, and derivatives of this compound have been explored in various areas of pre-clinical medicinal chemistry research. chemijournal.comresearchgate.net

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors (e.g., ACE, COX-2)

The structural motif of chloro-substituted imidazoles has been successfully incorporated into the design of potent enzyme inhibitors.

Angiotensin Converting Enzyme (ACE) Inhibitors:

A notable example is the development of peptidomimetics derived from 2-butyl-4-chloro-1-methylimidazole as ACE inhibitors. nih.gov In this research, the imidazole core serves as a central scaffold for the attachment of amino acid esters. The study demonstrated that the resulting imidazole-amino acid conjugates and their corresponding carboxylic acids exhibited significant ACE inhibitory activity. The chloro-substitution on the imidazole ring was a key feature of the designed molecules.

| Compound | Amino Acid Moiety | IC₅₀ (µM) for ACE Inhibition |

| 4i | L-Phenylalanine methyl ester | 0.647 |

| 4k | L-Tryptophan methyl ester | 0.531 |

| 5e | L-Valine | 1.12 |

| 5h | L-Tyrosine | 0.657 |

| 5i | L-Phenylalanine | 0.100 |

| Data sourced from a study on 2-butyl-4-chloroimidazole derived peptidomimetics as ACE inhibitors. nih.gov |

Cyclooxygenase-2 (COX-2) Inhibitors:

While direct studies on this compound as a COX-2 inhibitor are not prevalent, the broader class of imidazole derivatives has been extensively investigated for this purpose. nih.govacs.org The imidazole ring is a known pharmacophore in several selective COX-2 inhibitors. The anti-inflammatory properties of imidazole derivatives are often attributed to their ability to modulate inflammatory mediators. researchgate.net The presence of a chloro substituent can influence the electronic properties and binding interactions of the molecule with the active site of the COX-2 enzyme. The hydroxymethyl group offers a point for further derivatization to enhance selectivity and potency. Research on other heterocyclic scaffolds has shown that specific substitutions are crucial for potent and selective COX-2 inhibition. nih.gov

Scaffold for Investigating Anti-microbial, Anti-fungal, and Anti-viral Agents (Mechanistic Studies)

The imidazole ring is a cornerstone of many antimicrobial and antifungal drugs. nih.gov Derivatives of this compound are therefore of significant interest in the development of new anti-infective agents.

Anti-microbial and Anti-fungal Agents:

Studies on benzimidazole (B57391) derivatives, which share the core imidazole ring, have shown that halo-substituents can contribute significantly to their antimicrobial activity. nih.gov For instance, derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole have demonstrated notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent fungicidal activity. nih.govresearchgate.net The synthesis of various 2-methyl-5-nitroimidazole (B138375) derivatives has also been pursued to develop new antimicrobial agents. jocpr.com The chloro and hydroxymethyl groups on this compound provide convenient handles for synthesizing a library of compounds to screen for antimicrobial and antifungal properties. The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

| Derivative Class | Target Organism(s) | Key Findings |

| 2-(chloromethyl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (MRSA), various fungi | Displayed significant antibacterial and potent fungicidal activity. nih.govresearchgate.net |

| 2-methyl-5-nitroimidazole derivatives | Protozoa, anaerobic bacteria | The 1-alkyl-5-nitro-imidazole unit is a key structural requirement for biological activity. jocpr.com |

| (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride | Candida albicans | Showed in vitro activity comparable to miconazole (B906) and was active orally in animal models. nih.gov |

Anti-viral Agents:

The imidazole scaffold has also been explored for its antiviral potential. ajrconline.org A study on a chloroquine (B1663885) analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, demonstrated its potential as a candidate against SARS-CoV-2. nih.gov This highlights the potential of the imidazole moiety in the design of antiviral drugs. The ability to modify the this compound scaffold allows for the exploration of interactions with viral proteins and enzymes. For instance, derivatives could be designed to inhibit viral entry or replication processes.

Development of Bioisosteres and Analogues for Structure-Activity Relationship Studies

This compound is an excellent starting point for generating a series of analogues to conduct structure-activity relationship (SAR) studies. jopir.inresearchgate.net SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The chloro and hydroxymethyl groups are ideal sites for modification.

The chloro group can be replaced by other halogens (F, Br, I) or other electron-withdrawing or -donating groups to probe the electronic requirements for biological activity. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, converted to ethers or esters of varying chain lengths and steric bulk, or replaced with other functional groups like amines or thiols.

This systematic modification allows researchers to understand which structural features are crucial for the desired biological effect. For example, in the development of ACE inhibitors from 2-butyl-4-chloroimidazole derivatives, the variation of the amino acid ester moiety led to the identification of a compound with significantly improved potency. nih.gov Similarly, SAR studies on benzimidazole derivatives have provided insights into the features that enhance antimicrobial activity. nih.gov The development of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a key strategy in drug design, and this compound provides a versatile platform for such investigations.

Scant Evidence of this compound in Advanced Materials Research

Initial investigations into the scientific literature and chemical databases for "this compound" reveal a significant gap in documented applications within the fields of materials science and supramolecular chemistry. While the broader family of imidazole-containing compounds has been a subject of interest for various advanced applications, specific research detailing the role of this particular molecule in non-linear optical materials or its coordination chemistry is notably absent from the available public-domain information.

The exploration for data on "this compound" did not yield specific studies or findings related to its potential in materials science. The search results did, however, highlight related imidazole derivatives and their applications. For instance, the general class of benzimidazoles has been investigated for their non-linear optical (NLO) properties. acs.org These properties are crucial for applications in optoelectronics, such as in the development of optical switches and frequency converters. The core imidazole structure, with its electron-rich nature, is a key feature that can contribute to NLO activity. However, no research was found that specifically investigates or quantifies the NLO properties of this compound.

Similarly, while the coordination chemistry of imidazole and its derivatives is a well-established field, with numerous examples of metal-imidazole complexes, there is a lack of specific information regarding the formation of metal complexes with this compound. The imidazole ring contains a nitrogen atom with a lone pair of electrons that can readily coordinate to metal ions, forming the basis for various catalysts, metal-organic frameworks (MOFs), and supramolecular assemblies. The presence of the chloro and methanol (B129727) substituents on the imidazole ring of the target compound would be expected to influence its coordination behavior, but without experimental data, any discussion remains speculative.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. This is particularly important for assessing the purity of a synthesized compound like (2-chloro-1H-imidazol-5-yl)methanol and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. For imidazole-containing molecules, reversed-phase HPLC (RP-HPLC) is a frequently utilized mode. While specific methods for this compound are not extensively documented in publicly available literature, methodologies for analogous imidazole (B134444) compounds provide a strong basis for its analysis.

For instance, the analysis of other imidazole derivatives often employs a C8 or C18 stationary phase. A mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. Detection is commonly achieved using a UV detector, as the imidazole ring exhibits UV absorbance.

A hypothetical HPLC method for the purity assessment of this compound could be developed based on these principles. The method would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Table 1: Illustrative HPLC Parameters for Imidazole Compound Analysis

| Parameter | Typical Conditions |

| Column | C18 or C8, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g |

Future Research Directions

Novel Synthetic Approaches and Catalyst Development

While established methods for the synthesis of substituted imidazoles exist, the pursuit of more efficient, sustainable, and versatile strategies remains a key objective. Future research concerning (2-chloro-1H-imidazol-5-yl)methanol and related structures will likely focus on several promising areas.

One major direction is the development of novel one-pot, multicomponent reactions. tandfonline.comrsc.org These reactions offer significant advantages in terms of step economy and reduced waste. Research into new catalytic systems that can facilitate the assembly of the chloro- and methanol-substituted imidazole (B134444) core from simple precursors is highly desirable. For instance, the use of reusable, eco-friendly solid acid catalysts like sulfated polyborate has shown promise for the efficient synthesis of functionalized imidazoles and could be adapted for this specific target. tandfonline.cominformahealthcare.com

Palladium-catalyzed cross-coupling reactions represent another fertile ground for innovation. acs.orgacs.org Methodologies involving palladium-catalyzed decarboxylative addition and cyclization sequences could provide novel pathways to multiply substituted imidazoles. acs.orgacs.org Future work could explore the direct C-H functionalization of a pre-formed 2-chloroimidazole ring to introduce the hydroxymethyl group, or vice-versa, using advanced palladium or other transition-metal catalysts.

Furthermore, the exploration of heterogeneous catalysis offers significant benefits for industrial applications due to ease of catalyst separation and recycling. nih.gov Designing robust heterogeneous catalysts, such as metal complexes supported on materials like zeolites or polymers, specifically tailored for the synthesis of halogenated imidazole alcohols, is a compelling research avenue. nih.gov Intermolecular radical addition-based reaction sequences are also emerging as a powerful alternative to traditional transition-metal-mediated protocols for creating functionalized imidazoles. nih.gov

Finally, the design and application of chiral organocatalysts, such as bicyclic imidazoles, could open pathways to the enantioselective synthesis of chiral derivatives starting from or leading to this compound, which is of great interest for pharmaceutical applications. acs.org

Exploration of Undiscovered Reactivity Pathways

The inherent reactivity of this compound is governed by its distinct functional groups. While some reactions are predictable, a deeper exploration could uncover novel and useful chemical transformations.

The chlorine atom at the C2 position is a key site for nucleophilic substitution. Future studies could investigate its displacement by a wider array of nucleophiles under various catalytic conditions, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse carbon, nitrogen, and oxygen-based substituents. acs.org This would vastly expand the library of accessible derivatives.

The hydroxymethyl group at the C5 position is amenable to a range of transformations. Beyond simple oxidation to the corresponding aldehyde or carboxylic acid, its conversion to other functional groups is a key area for research. For example, its use in Mitsunobu reactions or conversion to a leaving group could facilitate the introduction of various functionalities. The reactivity of this group in concert with the C2-chloro substituent could lead to interesting intramolecular cyclization reactions, yielding novel bicyclic heterocyclic systems.

A particularly promising but underexplored area is the selective functionalization of the imidazole ring's N-H bond or C-H bonds. Methods for the regioselective alkylation, arylation, or acylation of the nitrogen atoms are crucial for modulating the compound's properties. researchgate.net Moreover, direct C-H activation at the C4 position, a less-explored site, could provide a powerful tool for late-stage functionalization, enabling the synthesis of complex tri-substituted imidazoles without the need for pre-functionalized starting materials.

Investigating the compound's behavior in multicomponent reactions, where it could act as a key building block, is another exciting frontier. rsc.org Its participation in cascade reactions, potentially triggered by the reactivity of either the chloro or the methanol (B129727) group, could lead to the rapid assembly of complex molecular architectures. nih.gov

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can provide invaluable insights.

Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, reactivity indices, and spectroscopic properties. nih.govresearchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reaction outcomes, and propose mechanisms for novel reactions. nih.gov For instance, computational analysis of the reaction between imidazole and hypochlorous acid has already shed light on the formation of 2-chloroimidazole, and similar studies could elucidate the energetics of various synthetic and derivatization pathways for this compound. nih.gov

Molecular dynamics (MD) simulations and methods like COSMOtherm can be used to predict key physicochemical properties such as solubility, viscosity, density, and partitioning behavior. mdpi.comresearchgate.net This is particularly relevant for applications where the compound might be used as a precursor for materials or pharmaceuticals, allowing for the in silico screening of derivatives with desired properties before their synthesis. researchgate.net

Furthermore, quantum mechanics/molecular mechanics (QM/MM) and molecular docking studies can be used to predict the binding affinity and mode of interaction of derivatives with biological targets like enzymes or receptors. nih.gov This is crucial for guiding the design of new potential therapeutic agents. By computationally evaluating a virtual library of derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. nih.gov

Derivatization for Emerging Research Applications

The true value of a versatile building block like this compound lies in its potential for derivatization to create novel molecules for a wide range of applications.

In medicinal chemistry, this compound serves as a valuable scaffold. The 2-chloro-imidazole moiety is a key feature in various biologically active molecules. Derivatization efforts could focus on synthesizing analogues of known drugs or exploring new chemical space. For example, the related compound (2-butyl-5-chloro-1H-imidazol-4-yl)methanol is a known impurity and intermediate of the antihypertensive drug Losartan. chemdad.combanglajol.infochemicalbook.comresearchgate.net This highlights the potential of this structural class in cardiovascular drug discovery. Future work could involve creating libraries of compounds by varying the substituents at the N1, C2, and C5 positions to screen for various biological activities, including as enzyme inhibitors or receptor antagonists. nih.govnih.gov

In materials science, imidazole-based compounds are used in the development of ionic liquids, polymers, and corrosion inhibitors. mdpi.com The functional handles on this compound allow for its incorporation into larger polymeric structures or its modification to form novel ionic liquids. The presence of the chloro-substituent could also be exploited to tune the electronic properties of resulting materials for applications in organic electronics.

Furthermore, the compound can be used as a synthon for creating more complex heterocyclic systems. The strategic manipulation of its functional groups can lead to the synthesis of fused imidazole rings or molecules where the imidazole is linked to other pharmacologically relevant heterocycles, such as oxadiazoles (B1248032) or pyrazoles. nih.govmdpi.com This approach allows for the creation of hybrid molecules that may exhibit unique or enhanced biological activities. nih.gov

Q & A

Q. What are the common synthetic routes for (2-chloro-1H-imidazol-5-yl)methanol, and what critical parameters influence yield and purity?

The synthesis typically involves imidazole ring functionalization followed by selective chlorination and hydroxymethylation. For example, imidazole derivatives are often synthesized via cyclocondensation of α-amino carbonyl precursors with aldehydes, followed by chlorination using reagents like POCl₃ or SOCl₂. Hydroxymethylation is achieved through nucleophilic substitution or reduction (e.g., NaBH₄). Key parameters include temperature control (70–90°C for chlorination), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios to minimize byproducts like over-chlorinated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the imidazole ring substitution pattern (e.g., chemical shifts at δ 7.2–7.8 ppm for aromatic protons) and hydroxymethyl group integration (δ 4.5–5.0 ppm).

- IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=N imidazole ring), and 650–700 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 162.03 for C₄H₆ClN₂O) .

Q. How does the compound’s stability vary under different storage conditions?

The compound is hygroscopic and prone to oxidation due to the hydroxymethyl group. Stability studies show degradation ≤5% over 6 months when stored at –20°C in anhydrous DMSO or under inert gas (N₂/Ar). Room-temperature storage in polar solvents (e.g., methanol) leads to gradual hydrolysis, forming chlorinated imidazole carboxylic acids .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths (e.g., C-Cl ~1.73 Å, C-O ~1.43 Å) and dihedral angles, distinguishing between tautomeric forms (e.g., 1H vs. 3H-imidazole). For example, crystallographic data can confirm the chloro-substituent’s position (C2 vs. C4) and hydrogen-bonding networks involving the hydroxymethyl group, which influence molecular packing .

Q. What methodologies are used to analyze reaction mechanisms involving this compound in nucleophilic substitutions?

- Isotopic Labeling : Using deuterated solvents (e.g., D₂O) or ¹⁸O-labeled reagents to track hydroxymethyl group reactivity.

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions.

- Kinetic Profiling : Monitoring reaction progress via HPLC or in situ IR to identify intermediates like imidazole epoxides .

Q. How can researchers address contradictions in spectroscopic data (e.g., conflicting IR or NMR results)?

Discrepancies often arise from tautomerism or solvent effects. For example, NMR signals may shift in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. Multi-technique validation is recommended:

Q. What strategies optimize the compound’s solubility for biological assays without altering its activity?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Buffered solutions (pH 6.5–7.4) enhance aqueous solubility via ionization of the hydroxymethyl group.

- Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or phosphate esters) improves bioavailability .

Q. How is the compound’s interaction with biological targets (e.g., enzymes) evaluated experimentally?

- In Vitro Assays : Fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) measure binding affinity (Kd) to targets like cytochrome P450.

- Enzyme Inhibition : IC₅₀ determination via spectrophotometric monitoring of substrate conversion (e.g., NADPH depletion at 340 nm).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guided by crystallographic data from related imidazole derivatives .

Data Interpretation and Advanced Applications

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protonation states.

- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes.

- Experimental Validation : Use site-directed mutagenesis on target proteins to test computational hypotheses .

Q. What role does the chloro-substituent play in modulating the compound’s electronic properties?

The electron-withdrawing Cl group reduces imidazole ring electron density, enhancing electrophilicity at C4/C5. This is quantified via Hammett substituent constants (σₚ ≈ 0.23) and Frontier Molecular Orbital (FMO) analysis, showing lowered LUMO energy (–1.8 eV), which facilitates nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.